N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
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Overview
Description
N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that features a cyanophenyl group and a nitrotriazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanophenyl intermediate: This can be achieved through nitration of a suitable aromatic precursor followed by reduction and subsequent cyanation.
Synthesis of the nitrotriazole moiety: This involves the formation of the triazole ring, often through cyclization reactions involving hydrazine derivatives and nitriles.
Coupling of the intermediates: The final step involves coupling the cyanophenyl intermediate with the nitrotriazole moiety under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitrotriazole moiety could be involved in redox reactions, while the cyanophenyl group might facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group, potentially altering its reactivity and biological activity.
N-(4-cyanophenyl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: Contains an amino group instead of a nitro group, which might affect its pharmacological properties.
Uniqueness
N-(4-cyanophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is unique due to the presence of both the cyanophenyl and nitrotriazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c14-8-10-3-5-11(6-4-10)16-12(20)2-1-7-18-9-15-13(17-18)19(21)22/h3-6,9H,1-2,7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPJLHXGZYEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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